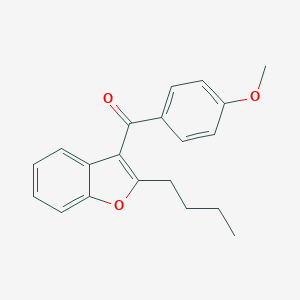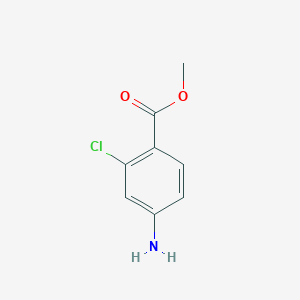
4-Chloro-3,5-dimethylpyridine
概要
説明
4-Chloro-3,5-dimethylpyridine is a chemical compound with the molecular formula C7H8ClN . It is also known by other names such as 4-chloro-3,5-dimethyl-pyridine and 4-chloro-3,5-lutidine .
Molecular Structure Analysis
The molecular structure of 4-Chloro-3,5-dimethylpyridine consists of a pyridine ring with chlorine and methyl groups attached. The InChI code isInChI=1S/C7H8ClN/c1-5-3-9-4-6 (2)7 (5)8/h3-4H,1-2H3 . Chemical Reactions Analysis
While specific chemical reactions involving 4-Chloro-3,5-dimethylpyridine are not detailed in the search results, pyridine derivatives are known to be important in various chemical reactions .Physical And Chemical Properties Analysis
4-Chloro-3,5-dimethylpyridine has a molecular weight of 141.60 g/mol . It has a topological polar surface area of 12.9 Ų and a complexity of 84.9 . The compound has no hydrogen bond donor count and a hydrogen bond acceptor count of 1 .科学的研究の応用
Synthesis Processes
4-Chloro-3,5-dimethylpyridine is involved in various chemical synthesis processes. For example, it is used in the synthesis of 4-Chloro-2,3-dimethylpyridine-N-oxide through oxidation, nitration, and chlorination processes, achieving high yields and purity (Feng Xiao-liang, 2006). Another study focuses on the synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine, highlighting the use of a POCl3/CH2Cl2/Et3N system as a selective chlorinating agent (Xia Liang, 2007).
Herbicidal Applications
Certain chloropyridine derivatives, including those related to 4-Chloro-3,5-dimethylpyridine, exhibit varying biological properties as herbicides. A study shows that the position of chlorine substitution significantly influences herbicidal activity, with different analogs demonstrating post-emergence and pre-emergence selectivities (T. A. Andrea et al., 1990).
Molecular Interactions and Bonding Studies
Studies have explored the molecular interactions and hydrogen bonding of compounds related to 4-Chloro-3,5-dimethylpyridine. For instance, the complex formation of 2-chloro-4-nitrobenzoic acid with amines, including 3,5-dimethylpyridine, offers insights into proton affinity and hydrogen bonding (M. Awad & M. M. Habeeb, 1996). Another study examines the structural and vibrational properties of two cyanopyridine derivatives, including a 4,6-dimethylpyridine variant, for potential antimicrobial and anticancer applications (M. J. Márquez et al., 2015).
Spectroscopy and Charge Transfer Studies
SERS (Surface-Enhanced Raman Spectroscopy) studies of 3,5-dimethylpyridine reveal insights into charge transfer mechanisms at different electrode potentials, contributing to the understanding of molecular interactions in spectroscopy (J. F. Arenas et al., 1998).
Catalysis
4-Chloro-3,5-dimethylpyridine derivatives are explored for their catalytic properties. For instance, 4-(N,N-Dimethylamino)pyridine hydrochloride, a related compound, has been studied as a recyclable catalyst for acylation of inert alcohols, shedding light on the reaction mechanisms and substrate scope (Zhihui Liu et al., 2014).
Safety And Hazards
While specific safety and hazard information for 4-Chloro-3,5-dimethylpyridine is not available, general safety measures for handling pyridine derivatives include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
将来の方向性
Pyridine derivatives are important in various fields, including medicinal chemistry. They are found in numerous bioactive molecules and are used as synthons for pharmaceutical products . Therefore, the development of new synthetic routes and the discovery of new properties of 4-Chloro-3,5-dimethylpyridine could be potential future directions.
特性
IUPAC Name |
4-chloro-3,5-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-5-3-9-4-6(2)7(5)8/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZPYCAYJQTSMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70932107 | |
| Record name | 4-Chloro-3,5-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70932107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3,5-dimethylpyridine | |
CAS RN |
143798-73-6 | |
| Record name | 4-Chloro-3,5-dimethylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143798-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3,5-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70932107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

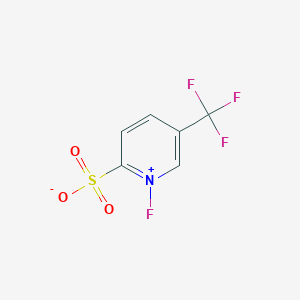
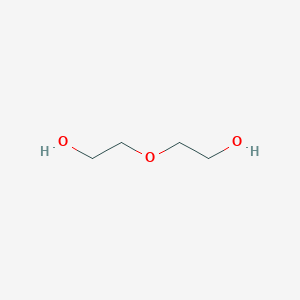
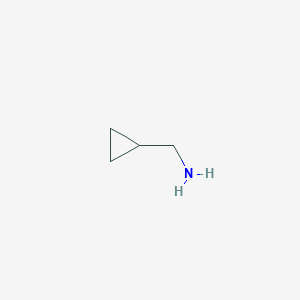
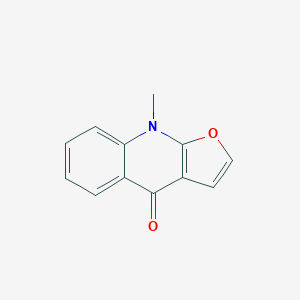
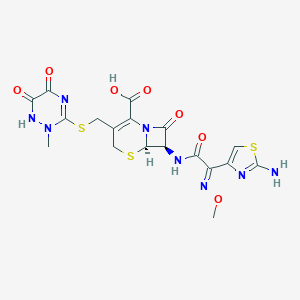
![[O6-(Dimethoxytrityl)hexyl][6/'-hydroxyhexyl]disulfide](/img/structure/B123204.png)
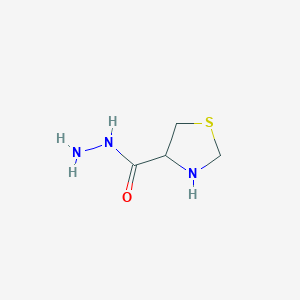
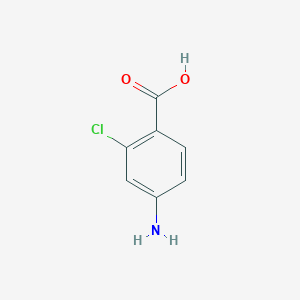
![Methyl 3-{[2-(diaminomethyleneamino)thiazol-4-YL]methylthio}propanimidate](/img/structure/B123213.png)
